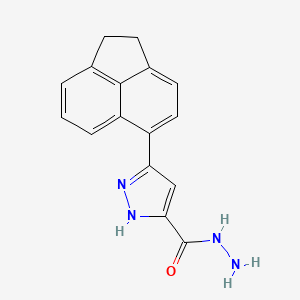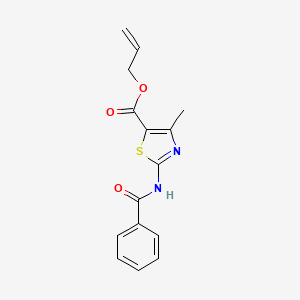![molecular formula C22H27ClN2O2S B5155076 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5155076.png)
3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has been developed as a potential therapeutic agent for the treatment of various B cell-mediated diseases, including autoimmune disorders and B cell malignancies.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to B cell proliferation and differentiation. 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling.
Biochemical and physiological effects:
Inhibition of BTK activity by 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide leads to a decrease in B cell proliferation and activation, as well as a reduction in the production of pro-inflammatory cytokines. Moreover, 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been shown to induce apoptosis (programmed cell death) in B cell lymphoma cells, suggesting a potential therapeutic application for this drug in the treatment of B cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide is its high specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, the efficacy of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide may be limited by the development of resistance mechanisms, such as mutations in the BTK gene. Moreover, the optimal dosing and treatment regimens for 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in different disease indications are still being investigated.
Orientations Futures
Several future directions for research on 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide can be identified. First, further preclinical studies are needed to evaluate the efficacy and safety of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in various B cell-mediated diseases, including autoimmune disorders and B cell lymphomas. Second, clinical trials are needed to assess the pharmacokinetics, pharmacodynamics, and safety of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in humans. Third, the potential for combination therapy with other drugs targeting the B cell receptor signaling pathway should be explored. Finally, the development of biomarkers to predict response to 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide and monitor treatment efficacy may facilitate the clinical development of this drug.
Méthodes De Synthèse
The synthesis of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, starting from commercially available starting materials. The key intermediate is the piperidine derivative, which is prepared via a multi-step synthesis. The final step involves the coupling of the piperidine derivative with the chlorobenzamide moiety, followed by purification to obtain the final product.
Applications De Recherche Scientifique
3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models of various B cell-mediated diseases, including rheumatoid arthritis, lupus, and B cell lymphomas. In these studies, 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been shown to effectively inhibit BTK activity and suppress B cell proliferation and activation. Moreover, 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has demonstrated synergistic effects with other drugs targeting the B cell receptor signaling pathway, such as the PI3K inhibitor idelalisib.
Propriétés
IUPAC Name |
3-chloro-N-cyclopentyl-4-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2S/c23-20-14-16(22(26)24-17-4-1-2-5-17)7-8-21(20)27-18-9-11-25(12-10-18)15-19-6-3-13-28-19/h3,6-8,13-14,17-18H,1-2,4-5,9-12,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSBHJARNDACHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)CC4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5154998.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5155003.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155009.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5155013.png)
![bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5155016.png)
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide](/img/structure/B5155026.png)
![1-benzyl-5-({1-[3-(3-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155034.png)
![methyl 3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5155041.png)
![3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5155042.png)

![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5155058.png)
![methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate](/img/structure/B5155064.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5155089.png)
